molecular formula C22H30N2O3 B5615861 2-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one

2-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one

Cat. No. B5615861
M. Wt: 370.5 g/mol
InChI Key: HPNKMBPZMSRHFQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related spirocyclic piperidine compounds involves innovative approaches. For instance, the development of N-protected methyl-substituted spirocyclic piperidine-azetidine and spirocyclic piperidine-pyrrolidine ring systems has been achieved using nitrile lithiation/alkylation chemistry and 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization processes (Smith et al., 2016). These methodologies offer a versatile foundation for further functionalization and highlight the potential routes for synthesizing complex structures such as 2-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one.

Molecular Structure Analysis

X-ray diffraction studies provide profound insights into the molecular structure of similar compounds. For example, the crystal and molecular structure studies of a related compound, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, elucidate its triclinic crystal class and the conformational aspects of its constituent rings (Manjunath et al., 2011). Such detailed structural analyses are instrumental in understanding the molecular geometry and stereochemistry of complex spirocyclic compounds.

Chemical Reactions and Properties

Spirocyclic compounds engage in a variety of chemical reactions, enabling the synthesis of novel derivatives with potential biological activity. For instance, the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with certain ethyl acetates has been used to synthesize bridged analogs of pyrrolizidine alkaloids (Konovalova et al., 2013). Such reactions underscore the chemical versatility and reactivity of spirocyclic compounds.

properties

IUPAC Name

2-[2-oxo-2-(3-phenylmethoxypiperidin-1-yl)ethyl]-2-azaspiro[4.4]nonan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3/c25-20-13-22(10-4-5-11-22)17-24(20)15-21(26)23-12-6-9-19(14-23)27-16-18-7-2-1-3-8-18/h1-3,7-8,19H,4-6,9-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNKMBPZMSRHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2)CC(=O)N3CCCC(C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(Benzyloxy)piperidin-1-YL]-2-oxoethyl}-2-azaspiro[4.4]nonan-3-one

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